Cas no 116325-19-0 (1-(benzenesulfonyl)-3-nitroindole)

1-(benzenesulfonyl)-3-nitroindole 化学的及び物理的性質
名前と識別子
-
- 1-(benzenesulfonyl)-3-nitroindole
- AKOS026674242
- Y11537
- 1-(BENZENESULFONYL)-3-NITROINDOLE
- 116325-19-0
- 3-Nitro-1-(phenylsulfonyl)-1H-indole
- 3-nitro-1-(phenylsulfonyl)indole
- DTXSID80454800
- 1H-Indole, 3-nitro-1-(phenylsulfonyl)-
-
- MDL: MFCD27965815
- インチ: InChI=1S/C14H10N2O4S/c17-16(18)14-10-15(13-9-5-4-8-12(13)14)21(19,20)11-6-2-1-3-7-11/h1-10H
- InChIKey: ONSQTORIEJBGTB-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)[N+](=O)[O-]
計算された属性
- 精确分子量: 302.03612798Da
- 同位素质量: 302.03612798Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 21
- 回転可能化学結合数: 3
- 複雑さ: 490
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 93.3Ų
- XLogP3: 3.1
1-(benzenesulfonyl)-3-nitroindole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1082575-1g |
3-Nitro-1-(phenylsulfonyl)-1H-indole |
116325-19-0 | 98% | 1g |
¥5946.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y0977027-1g |
3-nitro-1-(phenylsulfonyl)-1H-indole |
116325-19-0 | 95% | 1g |
$570 | 2025-02-28 | |
Chemenu | CM262992-5g |
3-Nitro-1-(phenylsulfonyl)-1H-indole |
116325-19-0 | 95% | 5g |
$1332 | 2021-08-18 | |
Chemenu | CM262992-1g |
3-Nitro-1-(phenylsulfonyl)-1H-indole |
116325-19-0 | 95% | 1g |
$489 | 2021-08-18 | |
Chemenu | CM262992-1g |
3-Nitro-1-(phenylsulfonyl)-1H-indole |
116325-19-0 | 95%+ | 1g |
$565 | 2023-02-03 | |
eNovation Chemicals LLC | Y0977027-1g |
3-nitro-1-(phenylsulfonyl)-1H-indole |
116325-19-0 | 95% | 1g |
$570 | 2025-02-25 | |
Alichem | A199009613-1g |
3-Nitro-1-(phenylsulfonyl)-1H-indole |
116325-19-0 | 95% | 1g |
$575.30 | 2023-09-04 | |
Alichem | A199009613-5g |
3-Nitro-1-(phenylsulfonyl)-1H-indole |
116325-19-0 | 95% | 5g |
$1510.50 | 2023-09-04 | |
eNovation Chemicals LLC | Y0977027-1g |
3-nitro-1-(phenylsulfonyl)-1H-indole |
116325-19-0 | 95% | 1g |
$600 | 2024-08-03 |
1-(benzenesulfonyl)-3-nitroindole 関連文献
-
Sheba Ann Babu,Rajalekshmi A. R.,Nitha P. R.,Vishnu K. Omanakuttan,Rahul P.,Sunil Varughese,Jubi John Org. Biomol. Chem. 2021 19 1807
1-(benzenesulfonyl)-3-nitroindoleに関する追加情報
Recent Advances in the Study of 1-(Benzenesulfonyl)-3-nitroindole (CAS: 116325-19-0): A Comprehensive Research Brief
The compound 1-(benzenesulfonyl)-3-nitroindole (CAS: 116325-19-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug discovery. The following sections provide a detailed overview of the current state of research, highlighting key methodologies, results, and implications for future studies.
Recent studies have elucidated the synthetic pathways for 1-(benzenesulfonyl)-3-nitroindole, emphasizing its role as a versatile intermediate in the development of novel indole-based therapeutics. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory effects against specific kinase targets, suggesting its utility in oncology research. The study employed molecular docking and in vitro assays to validate its binding affinity and selectivity, providing a robust foundation for further optimization.
In addition to its kinase inhibitory properties, 1-(benzenesulfonyl)-3-nitroindole has been investigated for its anti-inflammatory and antimicrobial activities. A recent preprint on bioRxiv reported that derivatives of this compound showed promising activity against multidrug-resistant bacterial strains, with minimal cytotoxicity observed in mammalian cell lines. These findings underscore the compound's potential as a scaffold for developing new antibiotics, particularly in the face of rising antimicrobial resistance.
Mechanistic studies have also shed light on the compound's mode of action. For instance, a 2024 paper in ACS Chemical Biology revealed that 1-(benzenesulfonyl)-3-nitroindole disrupts key signaling pathways in cancer cells by modulating protein-protein interactions. This discovery opens new avenues for targeting previously undruggable proteins, offering a fresh perspective on therapeutic intervention strategies. The study utilized advanced techniques such as cryo-EM and mass spectrometry to characterize these interactions at the atomic level.
Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of 1-(benzenesulfonyl)-3-nitroindole. Recent computational studies have identified potential metabolic liabilities, such as rapid clearance and low oral bioavailability, which may limit its clinical translation. However, innovative formulation strategies, including nanoparticle-based delivery systems, are being explored to overcome these hurdles. A 2023 review in Advanced Drug Delivery Reviews highlighted these approaches, emphasizing the need for interdisciplinary collaboration to accelerate development.
In conclusion, 1-(benzenesulfonyl)-3-nitroindole (CAS: 116325-19-0) represents a promising candidate for further investigation in drug discovery. Its diverse biological activities, coupled with advances in synthetic and analytical methodologies, position it as a valuable tool for understanding disease mechanisms and developing targeted therapies. Future research should focus on addressing its pharmacokinetic limitations and expanding its therapeutic applications, particularly in oncology and infectious diseases. This brief underscores the importance of continued investment in this area to unlock its full potential.
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